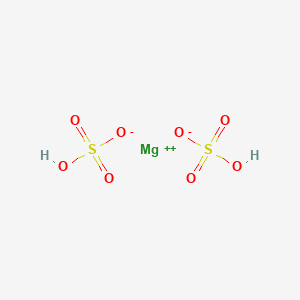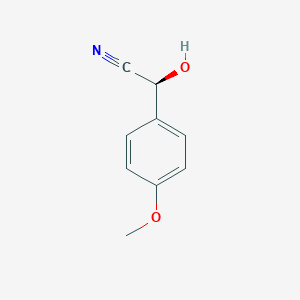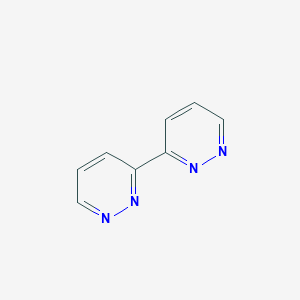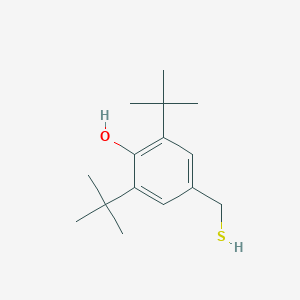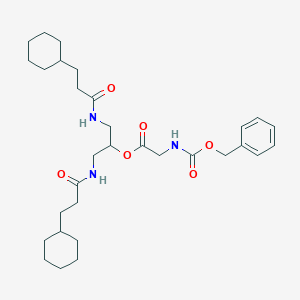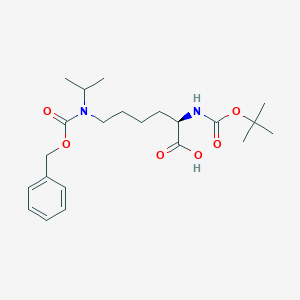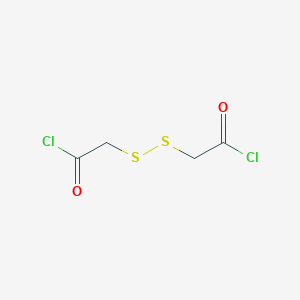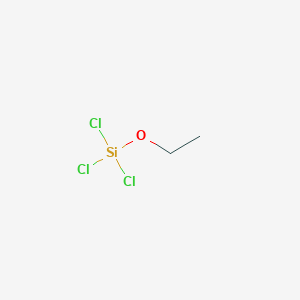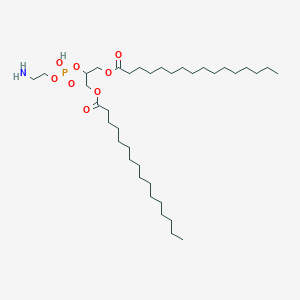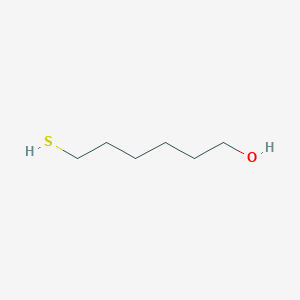![molecular formula C9H12O B159085 Bicyclo[3.2.2]non-3-EN-2-one CAS No. 10036-12-1](/img/structure/B159085.png)
Bicyclo[3.2.2]non-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[322]non-3-EN-2-one is an organic compound with the molecular formula C₉H₁₂O It is a bicyclic ketone characterized by a unique structure that includes a nonane ring system with a double bond and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.2]non-3-EN-2-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain. This method typically requires a Mannich base and ethyl acetoacetate as key precursors . The reaction proceeds through a series of steps, including the formation of a vinyl ketone intermediate, followed by intramolecular aldol condensation and subsequent decarboxylation.
Industrial Production Methods
Industrial production of bicyclo(3.3.1)non-3-en-2-one often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, industrial methods may incorporate advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.2]non-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives of bicyclo(3.3.1)non-3-en-2-one.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of bicyclo(3.3.1)non-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. Additionally, the unique structure of bicyclo(3.3.1)non-3-en-2-one allows it to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.2]non-3-EN-2-one can be compared with other similar compounds, such as:
Bicyclo(3.3.1)nonane: This compound lacks the double bond and ketone functional group, resulting in different chemical reactivity and applications.
Bicyclo(3.3.1)non-3-en-2-ol:
Bicyclo(3.3.1)nonane-2,6-dione: This diketone derivative exhibits different reactivity patterns and is used in distinct applications compared to bicyclo(3.3.1)non-3-en-2-one.
The uniqueness of bicyclo(3.3.1)non-3-en-2-one lies in its combination of a bicyclic structure with a double bond and a ketone functional group, which imparts specific chemical properties and reactivity.
Propriétés
Numéro CAS |
10036-12-1 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
bicyclo[3.2.2]non-3-en-2-one |
InChI |
InChI=1S/C9H12O/c10-9-6-3-7-1-4-8(9)5-2-7/h3,6-8H,1-2,4-5H2 |
Clé InChI |
OQUGOLXAPWQQJZ-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1C=CC2=O |
SMILES canonique |
C1CC2CCC1C=CC2=O |
Key on ui other cas no. |
10036-12-1 |
Synonymes |
bicyclo[3.2.2]non-3-en-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


